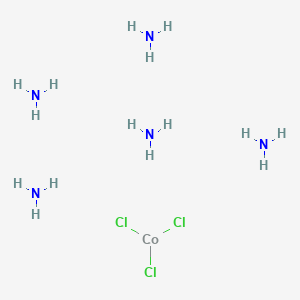
Aluminum titanium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum titanium oxide, also known as aluminum titanate, is a compound composed of aluminum, titanium, and oxygen. It is known for its unique properties, including high thermal stability, low thermal expansion, and excellent resistance to thermal shock. These characteristics make it valuable in various industrial applications, particularly in environments where materials are subjected to extreme temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum titanium oxide can be synthesized through several methods. One common approach is the solid-state reaction method, where aluminum oxide (Al₂O₃) and titanium dioxide (TiO₂) powders are mixed and heated at high temperatures (around 1400°C) to form this compound . Another method involves the sol-gel process, where aluminum and titanium alkoxides are hydrolyzed and then calcined to produce the oxide .
Industrial Production Methods
In industrial settings, this compound is often produced using the combustion synthesis method. This involves the reaction of aluminum and titanium powders in an oxygen-rich environment, resulting in the formation of this compound. This method is advantageous due to its simplicity and the high purity of the resulting product .
Chemical Reactions Analysis
Types of Reactions
Aluminum titanium oxide undergoes various chemical reactions, including:
Oxidation: It can react with oxygen at high temperatures to form aluminum oxide and titanium dioxide.
Reduction: Under reducing conditions, it can be reduced to its constituent metals.
Substitution: It can undergo substitution reactions where other metal ions replace aluminum or titanium in the lattice.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction and various metal salts for substitution reactions. The conditions typically involve high temperatures and controlled atmospheres to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include aluminum oxide, titanium dioxide, and various substituted oxides depending on the reagents used .
Scientific Research Applications
Aluminum titanium oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which aluminum titanium oxide exerts its effects is primarily through its structural properties. Its high thermal stability and low thermal expansion are due to the strong bonding between aluminum, titanium, and oxygen atoms. These bonds create a rigid lattice structure that resists deformation under thermal stress . Additionally, its biocompatibility is attributed to its inert nature, which prevents adverse reactions with biological tissues .
Comparison with Similar Compounds
Similar Compounds
Aluminum oxide (Al₂O₃): Known for its hardness and thermal stability, but with higher thermal expansion compared to aluminum titanium oxide.
Titanium dioxide (TiO₂): Widely used as a pigment and photocatalyst, but lacks the low thermal expansion properties of this compound.
Zirconium oxide (ZrO₂): Exhibits high thermal stability and low thermal expansion, similar to this compound, but is more expensive.
Uniqueness
This compound stands out due to its combination of low thermal expansion, high thermal stability, and excellent resistance to thermal shock. These properties make it particularly valuable in applications where materials are exposed to rapid temperature changes .
Properties
Molecular Formula |
Al2O5Ti |
|---|---|
Molecular Weight |
181.83 g/mol |
IUPAC Name |
oxo-bis(oxoalumanyloxy)titanium |
InChI |
InChI=1S/2Al.5O.Ti |
InChI Key |
CNRZQDQNVUKEJG-UHFFFAOYSA-N |
Canonical SMILES |
O=[Al]O[Ti](=O)O[Al]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)

![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)




![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)

![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)


